Cas no 91335-45-4 (1-Butanone, 2-bromo-1-(3-methoxyphenyl)-)
1-Butanone, 2-bromo-1-(3-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1-Butanone, 2-bromo-1-(3-methoxyphenyl)-
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- Inchi: 1S/C11H13BrO2/c1-3-10(12)11(13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3
- InChI Key: ZVVARPLDLFPOJL-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(OC)=C1)(=O)C(Br)CC
Experimental Properties
- Density: 1.342±0.06 g/cm3(Predicted)
- Boiling Point: 303.4±17.0 °C(Predicted)
1-Butanone, 2-bromo-1-(3-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8685411-1.0g |
2-bromo-1-(3-methoxyphenyl)butan-1-one |
91335-45-4 | 95% | 1.0g |
$1101.0 | 2022-12-06 | |
| Enamine | EN300-8685411-2.5g |
2-bromo-1-(3-methoxyphenyl)butan-1-one |
91335-45-4 | 95% | 2.5g |
$2280.0 | 2022-12-06 | |
| Enamine | EN300-8685411-5.0g |
2-bromo-1-(3-methoxyphenyl)butan-1-one |
91335-45-4 | 95% | 5.0g |
$2890.0 | 2022-12-06 | |
| Enamine | EN300-8685411-10.0g |
2-bromo-1-(3-methoxyphenyl)butan-1-one |
91335-45-4 | 95% | 10.0g |
$3633.0 | 2022-12-06 |
1-Butanone, 2-bromo-1-(3-methoxyphenyl)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-Butanone, 2-bromo-1-(3-methoxyphenyl)-
Introduction to 1-Butanone, 2-bromo-1-(3-methoxyphenyl) and Its Applications in Modern Chemical Research
1-Butanone, 2-bromo-1-(3-methoxyphenyl), identified by the CAS number 91335-45-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a brominated butanone backbone linked to a methoxyphenyl group, imparts distinct reactivity and selectivity, making it a valuable tool in synthetic chemistry.
The significance of 1-Butanone, 2-bromo-1-(3-methoxyphenyl) lies in its versatility as a building block for more complex molecules. In recent years, researchers have leveraged this compound to develop novel therapeutic agents targeting a wide range of diseases. One particularly noteworthy application is in the synthesis of small-molecule inhibitors for enzymatic targets involved in cancer metabolism. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes such as pyruvate kinase M2 (PKM2), which plays a critical role in tumor cell metabolism. The bromine substituent on the butanone moiety enhances the electrophilicity of the molecule, facilitating further functionalization and allowing for the creation of highly specific inhibitors.
Furthermore, the methoxyphenyl group introduces hydrophobicity and electronic modulation to the molecule, influencing its binding affinity and pharmacokinetic properties. This dual functionality has been exploited in the design of ligands for G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in signal transduction pathways. Recent advancements in structure-activity relationship (SAR) studies have highlighted the importance of optimizing both the bromobutanone and methoxyphenyl moieties to achieve high efficacy and selectivity in GPCR modulators. These findings underscore the compound's potential as a scaffold for developing next-generation therapeutic drugs.
The synthetic methodologies employed in the preparation of 1-Butanone, 2-bromo-1-(3-methoxyphenyl) are also of great interest to synthetic chemists. The compound can be synthesized through various routes, including bromination of 1-(3-methoxyphenyl)-1-butene followed by oxidation or direct bromination of 2-methoxybenzyl acetate. These synthetic strategies highlight the compound's adaptability and suitability for large-scale production. The availability of multiple synthetic pathways allows researchers to tailor the reaction conditions to optimize yield and purity, ensuring that high-quality starting materials are obtained for subsequent derivatization.
In addition to its pharmaceutical applications, 1-Butanone, 2-bromo-1-(3-methoxyphenyl) has found utility in materials science and agrochemical research. Its structural features make it a promising candidate for designing advanced materials with tailored electronic properties. For instance, it has been investigated as a precursor for conductive polymers and organic semiconductors, where its ability to undergo polymerization or cross-linking reactions under controlled conditions is highly beneficial. Similarly, in agrochemicals, derivatives of this compound have shown potential as intermediates for developing novel pesticides with improved efficacy and environmental safety profiles.
The ongoing research into 1-Butanone, 2-bromo-1-(3-methoxyphenyl) underscores its multifaceted role across different scientific disciplines. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. The integration of computational chemistry and high-throughput screening techniques is expected to further accelerate the discovery of novel derivatives with enhanced biological activity. This interdisciplinary approach not only promises to yield innovative therapeutic agents but also opens up new avenues for industrial applications.
In conclusion,1-Butanone, 2-bromo-1-(3-methoxyphenyl) (CAS no. 91335-45-4) represents a cornerstone compound in modern chemical research. Its unique structural attributes and reactivity profile make it indispensable in pharmaceutical development, materials science, and agrochemical innovation. As research progresses,the full potential of this compound is anticipated to be realized,leading to groundbreaking advancements across multiple scientific domains.
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